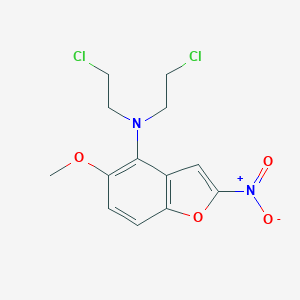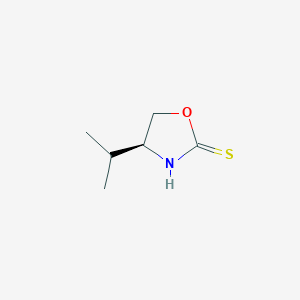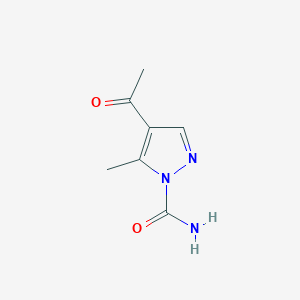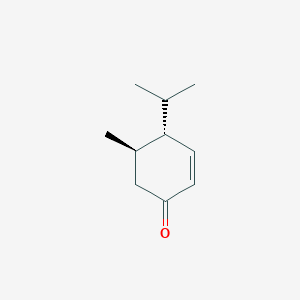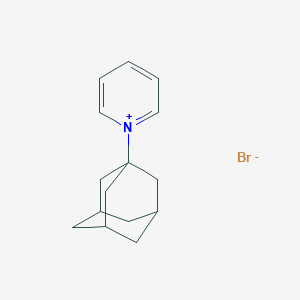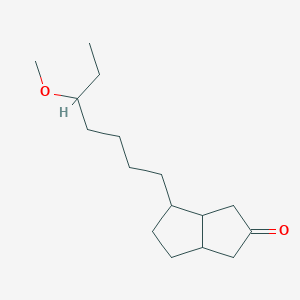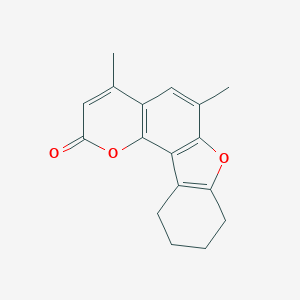
Tetrahydrobenzo-4,6-dimethylangelicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydrobenzo-4,6-dimethylangelicin, also known as THBMDA, is a synthetic compound that belongs to the class of psoralens. Psoralens are a group of naturally occurring compounds found in plants, which have been studied for their various biological activities. THBMDA is a derivative of angelicin, which is a naturally occurring psoralen found in plants such as celery and parsnips.
Mécanisme D'action
The mechanism of action of Tetrahydrobenzo-4,6-dimethylangelicin is not fully understood. However, it is known to interact with DNA and RNA, leading to the formation of covalent adducts. These adducts can cause DNA damage and interfere with DNA replication and transcription, leading to cell death.
Biochemical and Physiological Effects:
Tetrahydrobenzo-4,6-dimethylangelicin has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Tetrahydrobenzo-4,6-dimethylangelicin has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines. It has also been shown to have antimicrobial effects against various bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
Tetrahydrobenzo-4,6-dimethylangelicin is a synthetic compound that can be easily synthesized in the laboratory in high yield and purity. It has been extensively studied for its various biological activities, making it a useful tool for research. However, Tetrahydrobenzo-4,6-dimethylangelicin has some limitations for lab experiments. It is a photosensitizing agent, which means that it requires light for its biological activity. This can make it difficult to use in certain experimental setups. Tetrahydrobenzo-4,6-dimethylangelicin is also sensitive to oxygen and light, which can affect its stability and activity.
Orientations Futures
There are several future directions for research on Tetrahydrobenzo-4,6-dimethylangelicin. One area of research is the development of Tetrahydrobenzo-4,6-dimethylangelicin-based photodynamic therapy for cancer treatment. Another area of research is the development of Tetrahydrobenzo-4,6-dimethylangelicin analogs with improved stability and activity. Tetrahydrobenzo-4,6-dimethylangelicin has also been studied for its potential use as a photosensitizer in other applications, such as in the treatment of skin diseases and as an antimicrobial agent.
Méthodes De Synthèse
Tetrahydrobenzo-4,6-dimethylangelicin can be synthesized in the laboratory through a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of an intermediate compound, which is then converted to Tetrahydrobenzo-4,6-dimethylangelicin through a series of reactions. The final product is obtained in high yield and purity.
Applications De Recherche Scientifique
Tetrahydrobenzo-4,6-dimethylangelicin has been extensively studied for its various biological activities. It has been found to possess anti-cancer, anti-inflammatory, and antimicrobial properties. Tetrahydrobenzo-4,6-dimethylangelicin has also been studied for its potential use in photodynamic therapy, a treatment that uses light and a photosensitizing agent to destroy cancer cells.
Propriétés
Numéro CAS |
109029-03-0 |
|---|---|
Nom du produit |
Tetrahydrobenzo-4,6-dimethylangelicin |
Formule moléculaire |
C17H16O3 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
4,6-dimethyl-8,9,10,11-tetrahydro-[1]benzofuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C17H16O3/c1-9-8-14(18)20-17-12(9)7-10(2)16-15(17)11-5-3-4-6-13(11)19-16/h7-8H,3-6H2,1-2H3 |
Clé InChI |
PDLIOFGQZOFSJT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=C1OC4=C3CCCC4)OC(=O)C=C2C |
SMILES canonique |
CC1=CC2=C(C3=C1OC4=C3CCCC4)OC(=O)C=C2C |
Autres numéros CAS |
109029-03-0 |
Synonymes |
tetrahydrobenzo-4,6-dimethylangelicin THBA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



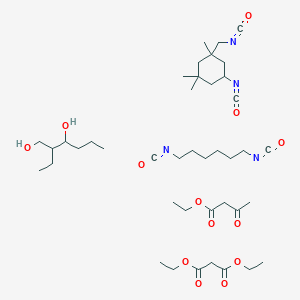


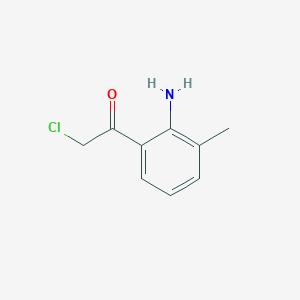
![Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete]](/img/structure/B33587.png)
